Cas no 1270452-79-3 (2-(Azetidin-2-yl)aniline)
2-(Azetidin-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(AZETIDIN-2-YL)ANILINE
- 1270452-79-3
- EN300-1297106
- AKOS006342916
- Benzenamine, 2-(2-azetidinyl)-
- 2-(Azetidin-2-yl)aniline
-
- Inchi: 1S/C9H12N2/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6,10H2
- InChI Key: SVAHDUCRJIGNIO-UHFFFAOYSA-N
- SMILES: N1CCC1C1C=CC=CC=1N
Computed Properties
- Exact Mass: 148.100048391g/mol
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 260.8±33.0 °C(Predicted)
- pka: 10.29±0.40(Predicted)
2-(Azetidin-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297106-0.05g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 0.05g |
$1212.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-0.1g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 0.1g |
$1269.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-0.25g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 0.25g |
$1328.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-0.5g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 0.5g |
$1385.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-1.0g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 1g |
$1442.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-2.5g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 2.5g |
$2828.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-5.0g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 5g |
$4184.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-10.0g |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 10g |
$6205.0 | 2023-06-06 | ||
| Enamine | EN300-1297106-50mg |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 50mg |
$1212.0 | 2023-09-30 | ||
| Enamine | EN300-1297106-100mg |
2-(azetidin-2-yl)aniline |
1270452-79-3 | 100mg |
$1269.0 | 2023-09-30 |
2-(Azetidin-2-yl)aniline Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-(Azetidin-2-yl)aniline
Introduction to 2-(Azetidin-2-yl)aniline (CAS No. 1270452-79-3)
2-(Azetidin-2-yl)aniline (CAS No. 1270452-79-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as N-(azetidin-2-yl)benzeneamine, is a derivative of aniline, with a unique structure that incorporates an azetidine ring. The azetidine moiety, a four-membered saturated ring containing one nitrogen atom, imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for research and potential applications in drug discovery.
Recent studies have highlighted the importance of azetidine-containing compounds in medicinal chemistry. The compact and rigid structure of azetidine rings can enhance the pharmacokinetic properties of molecules, such as improving bioavailability and reducing metabolic liabilities. For instance, researchers have explored the use of azetidine derivatives in developing novel kinase inhibitors and GPCR modulators, which are critical targets in the treatment of various diseases, including cancer and neurodegenerative disorders.
The synthesis of 2-(Azetidin-2-yl)aniline involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. The compound's structure allows for further functionalization, enabling chemists to explore its potential as a building block for more complex molecules. For example, recent advancements in click chemistry have facilitated the incorporation of azetidine-containing units into larger molecular frameworks, enhancing their therapeutic potential.
From a structural standpoint, N-(azetidin-2-yl)benzeneamine exhibits interesting electronic properties due to the conjugation between the aromatic ring and the nitrogen atom in the azetidine ring. This conjugation can influence the molecule's reactivity and selectivity in various chemical reactions. Moreover, computational studies have revealed that the compound's electronic distribution may play a role in its interactions with biological targets, such as enzymes or receptors.
In terms of biological activity, azetidine derivatives have shown promise in modulating ion channels and transporters, which are key players in cellular signaling pathways. For instance, studies have demonstrated that certain azetidine-containing compounds can inhibit sodium channels, making them potential candidates for treating epilepsy or chronic pain conditions. While N-(azetidin-2-yl)benzeneamine itself has not yet been extensively evaluated for such activities, its structural features suggest that it could serve as a lead compound for further optimization.
The development of efficient synthetic routes for azetidine-containing compounds has been a focus of recent research efforts. Traditional methods often involve harsh reaction conditions or multiple steps, which can limit scalability and increase production costs. However, advancements in catalytic asymmetric synthesis and microwave-assisted reactions have enabled more sustainable and cost-effective syntheses of these compounds. These innovations are expected to accelerate the discovery and development of novel therapeutics based on azetidine derivatives.
Another area of interest is the study of azetidine-containing compounds in medicinal chemistry education programs. As part of curriculum development initiatives, students are increasingly exposed to the design and synthesis of small molecules with complex ring systems like azetidine. This hands-on experience not only enhances their understanding of organic chemistry principles but also prepares them for careers in drug discovery and development.
In conclusion, N-(azetidin-2-yl)benzeneamine (CAS No. 1270452-79-3) represents an intriguing compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers seeking to develop innovative therapeutic agents.
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